4-(4-(Benzyloxy)phenyl)tetrahydro-2H-pyran-4-carbonitrile
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Overview
Description
4-(4-(Benzyloxy)phenyl)tetrahydro-2H-pyran-4-carbonitrile is an organic compound with a complex structure that includes a benzyloxy group attached to a phenyl ring, which is further connected to a tetrahydro-2H-pyran ring with a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(Benzyloxy)phenyl)tetrahydro-2H-pyran-4-carbonitrile typically involves multiple steps. One common method includes the reaction of 4-(benzyloxy)benzaldehyde with tetrahydro-2H-pyran-4-carbonitrile under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the process. Detailed reaction conditions, such as temperature, pressure, and time, are crucial for optimizing the yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure consistency and efficiency in large-scale production. The use of continuous flow reactors and automated systems can enhance the production process, ensuring high yield and purity while minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
4-(4-(Benzyloxy)phenyl)tetrahydro-2H-pyran-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonitrile group to other functional groups, such as amines.
Substitution: The benzyloxy group can be substituted with other groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives with varying functional groups .
Scientific Research Applications
4-(4-(Benzyloxy)phenyl)tetrahydro-2H-pyran-4-carbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(4-(Benzyloxy)phenyl)tetrahydro-2H-pyran-4-carbonitrile involves its interaction with specific molecular targets. The benzyloxy group can interact with hydrophobic pockets in proteins, while the carbonitrile group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Cyanotetrahydropyran: Similar structure but lacks the benzyloxy group.
Tetrahydro-2H-pyran-4-carbonitrile: Similar core structure but without the phenyl and benzyloxy groups
Uniqueness
4-(4-(Benzyloxy)phenyl)tetrahydro-2H-pyran-4-carbonitrile is unique due to the presence of the benzyloxy group, which can enhance its interaction with biological targets and improve its solubility and stability. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C19H19NO2 |
---|---|
Molecular Weight |
293.4 g/mol |
IUPAC Name |
4-(4-phenylmethoxyphenyl)oxane-4-carbonitrile |
InChI |
InChI=1S/C19H19NO2/c20-15-19(10-12-21-13-11-19)17-6-8-18(9-7-17)22-14-16-4-2-1-3-5-16/h1-9H,10-14H2 |
InChI Key |
BORHVKAGIJEDOP-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1(C#N)C2=CC=C(C=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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